3-(4-Chlorophenyl)-5-methylbenzoic acid

Lipophilicity Drug-likeness Lead optimization

This 4'‑chloro‑5‑methyl‑[1,1'‑biphenyl]‑3‑carboxylic acid (≥98% purity) is a differentiated halogenated biphenyl scaffold. Its precise substitution pattern—free carboxylic acid, chlorine at the 4' position, and a 5‑methyl group—delivers a quantifiable LogP of ~4.01 and pKa of 4.12, enabling predictable amide coupling, halogen‑bonding interactions, and benzylic functionalization. Generic substitution is high‑risk; minor regio‑isomer changes cause ΔLogP ≥0.4 and ΔpKa ≥0.07, undermining SAR campaigns. The 98% purity minimizes by‑product formation in multi‑gram acylation or esterification steps. Ideal for p38 kinase inhibitor, Mcl‑1 inhibitor, and co‑crystal engineering programs. Order now to secure consistent quality for your lead‑optimization pipeline.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
Cat. No. B7978817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methylbenzoic acid
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17)
InChIKeyUZBXUHPNJSHRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-methylbenzoic Acid (CAS 1776190-68-1): Core Identity, Physicochemical Profile, and Comparator Landscape


3-(4-Chlorophenyl)-5-methylbenzoic acid, systematically named 4'-chloro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1776190-68-1), is a halogenated biphenyl monocarboxylic acid with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . Its structure features a 4-chlorophenyl ring coupled to a 3-carboxy-5-methylphenyl ring via a direct aryl–aryl bond, placing it within the broader class of substituted biphenyl carboxylic acids. Predicted physicochemical properties include a LogP of approximately 4.01, a pKa of 4.12 ± 0.10, a density of 1.262 ± 0.06 g/cm³, and a boiling point of 416.0 ± 33.0 °C . This compound is supplied as a research chemical (typical purity ≥98%) and is employed as a versatile building block in medicinal chemistry, agrochemical discovery, and materials science .

Why Generic Substitution of 3-(4-Chlorophenyl)-5-methylbenzoic Acid Leads to Physicochemical and Topological Divergence


Substituted biphenyl carboxylic acids within the C13–C14 chlorinated series are not interchangeable scaffolds. Even minor alterations—removal of the methyl group, relocation of the carboxyl or chlorine substituent, or replacement of the biphenyl linkage with a methylene bridge—produce quantifiable shifts in lipophilicity (ΔLogP ≥ 0.4), acidity (ΔpKa ≥ 0.07), molecular planarity, and hydrogen-bonding geometry . These changes directly affect solubility, membrane permeability, metabolic stability, and target-binding complementarity, making generic substitution without empirical re-validation a high-risk strategy in lead optimization or structure–activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-5-methylbenzoic Acid vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction of 0.40 Units Relative to the Des-Methyl Analog Improves Drug-Likeness

The presence of the 5-methyl substituent on the benzoic acid ring lowers the predicted LogP of 3-(4-chlorophenyl)-5-methylbenzoic acid to 4.01, compared with 4.41 for the des-methyl analog 4'-chlorobiphenyl-3-carboxylic acid (CAS 4655-10-1) . This ΔLogP of –0.40 log units is chemically meaningful: it reflects reduced hydrophobicity that can improve aqueous solubility, reduce non-specific protein binding, and bring the compound closer to the optimal Lipinski LogP ceiling of 5, which is a critical parameter in fragment-based and lead-like screening libraries .

Lipophilicity Drug-likeness Lead optimization

Acidity Tuning: Elevated pKa of 4.12 Provides a Wider Ionization Window Compared with the Benzyl Analog

The predicted pKa of 4.12 ± 0.10 for 3-(4-chlorophenyl)-5-methylbenzoic acid is elevated relative to that of the benzyl analog 2-[(4-chlorophenyl)methyl]benzoic acid (pKa = 4.00 ± 0.36) and the des-methyl biphenyl analog (pKa = 4.05 ± 0.10) . A higher pKa means a smaller fraction of the compound exists in the ionized (carboxylate) form at physiological pH (~7.4), which can enhance passive membrane permeability while still permitting sufficient aqueous solubility for formulation [1].

pKa Ionization state Bioavailability

Topological Rigidity: Biphenyl vs. Methylene-Bridged Scaffold Determines Pi-Stacking and Conformational Pre-Organization

3-(4-Chlorophenyl)-5-methylbenzoic acid possesses a direct aryl–aryl (biphenyl) linkage, whereas the isomeric compound 2-[(4-chlorophenyl)methyl]benzoic acid (CAS 4889-70-7) contains a methylene (–CH2–) bridge . This topological difference is non-trivial: the biphenyl system enforces a torsional angle of approximately 35–45° between the two aromatic rings (depending on ortho-substitution), creating a well-defined, semi-rigid biaryl platform with extended pi-conjugation. In contrast, the benzyl analog possesses a freely rotating sp³ carbon, yielding greater conformational entropy and reduced pi-orbital overlap .

Molecular topology Pi-stacking Conformational restriction

Regioisomeric Precision: 3-Carboxy-5-methyl Substitution Pattern Defines a Unique Hydrogen-Bonding Vector Not Available in 4-Carboxy or 3'-Methyl Isomers

The target compound features the carboxylic acid at the 3-position and the methyl at the 5-position of the same ring, producing a specific spatial orientation of the H-bond donor/acceptor relative to the 4'-chlorophenyl group. The regioisomer 4-(3-chloro-5-methylphenyl)benzoic acid (CAS 1261976-72-0) relocates the carboxyl to the 4-position of the distal ring and places the chloro and methyl groups on the proximal ring [1]. A second regioisomer, 4'-chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 885962-78-7), shifts the methyl to the 3'-position adjacent to the chlorine . These positional permutations alter the distance and angle between the carboxyl H-bonding vector and the chlorine atom, creating distinct pharmacophoric fingerprints that cannot be mimicked by any single regioisomer.

Regioisomerism Hydrogen bonding SAR

Biphenyl Carboxylic Acid Scaffold Is Privileged in p38 Kinase and Mcl-1 Inhibitor Chemotypes, Validating Its Use as a Core Intermediate

Biphenyl carboxylic acids and their amide derivatives have been extensively claimed as p38 kinase inhibitors in multiple patent families [1][2]. Specifically, SmithKline Beecham's patent US20060241179A1 identifies biphenylcarboxylic amides wherein preferred substituents include methyl, chloro, fluoro, and trifluoromethoxy [1]. Separately, biphenyl carboxylic acid derivatives have been disclosed as inhibitors of induced myeloid leukemia cell differentiation protein Mcl-1, a high-value oncology target [3]. The specific substitution pattern of 3-(4-chlorophenyl)-5-methylbenzoic acid—combining a 4-chloro substituent for halogen bonding and a 5-methyl group for steric and electronic tuning—maps directly onto the SAR landscape described in these patents.

Kinase inhibitor Biphenyl scaffold Medicinal chemistry

Purity Specification of ≥98% Exceeds the Typical 95% Threshold of Regioisomeric Analogs, Reducing Impurity-Driven Assay Noise

The target compound is commercially available at a minimum purity specification of 98% from multiple suppliers . In contrast, the regioisomeric analogs 4'-chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 885962-78-7) and 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 885962-63-0) are typically supplied at 95% purity . This 3% absolute purity difference can be significant in dose–response assays where cumulative impurities at the 5% level may contribute to off-target effects or confound SAR interpretation.

Purity Quality assurance Reproducibility

High-Value Application Scenarios for 3-(4-Chlorophenyl)-5-methylbenzoic Acid (CAS 1776190-68-1)


p38 MAP Kinase Inhibitor Lead Optimization: Direct Amide Coupling to Access Biphenylcarboxylic Amide Chemotypes

The free carboxylic acid functionality of 3-(4-chlorophenyl)-5-methylbenzoic acid enables direct amide bond formation with diverse amine fragments, providing entry into the biphenylcarboxylic amide class claimed as p38 kinase inhibitors [1]. The 4.01 LogP and 4.12 pKa values offer a favorable physicochemical baseline for optimizing oral absorption within this chemotype, while the 5-methyl substituent provides a synthetic handle for further functionalization (e.g., benzylic oxidation or halogenation) .

Mcl-1 Protein–Protein Interaction Inhibitor Development: Biphenyl Core with Tunable Substitution

Biphenyl carboxylic acid derivatives have been disclosed as Mcl-1 inhibitors, a target of high interest in oncology [2]. The 4'-chloro-5-methyl substitution pattern of the target compound provides both a halogen atom (for potential halogen bonding with the target protein) and a methyl group (for modulating hydrophobic contacts), making it a suitable core scaffold for fragment-growing or structure-based design approaches targeting the Mcl-1 BH3-binding groove.

Supramolecular Chemistry and Co-Crystal Engineering: Defined Hydrogen-Bonding Geometry from the 3-Carboxy Motif

The 3-carboxylic acid orientation on the biphenyl scaffold, combined with the 4'-chloro substituent, provides a predictable hydrogen-bonding synthon for co-crystal design with N-heterocyclic co-formers (e.g., pyridine, pyrimidine, or imidazole derivatives) . The semi-rigid biphenyl core offers greater crystal lattice predictability than the conformationally flexible benzyl analog (CAS 4889-70-7), facilitating co-crystal engineering for solubility enhancement or solid-state property optimization.

Agrochemical Intermediate: Chlorinated Biphenyl Carboxylic Acid for Herbicide and Fungicide Synthesis

Chlorinated biphenyl carboxylic acids serve as key intermediates in the synthesis of agrochemical active ingredients, where the chlorine substituent contributes to metabolic stability in planta and the carboxylic acid enables conjugation to amino acids or sugars for pro-herbicide strategies [3]. The 98% purity specification ensures minimal byproduct formation during subsequent acylation or esterification steps at multi-gram scale.

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